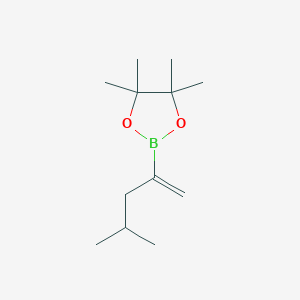
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane (TMD) is an important organic compound that has been studied extensively in the scientific community. It is a versatile compound with a wide range of applications, including synthesis methods and scientific research applications. TMD is also known for its biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
科学的研究の応用
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane has been studied extensively in the scientific community and has been found to have numerous applications. It has been used as a reagent for the synthesis of various compounds, such as amides, esters, and alcohols. It has also been used as a catalyst for the synthesis of polymers and as a ligand for the coordination of metal ions. Additionally, 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane has been used as a model compound for studying the mechanism of action of other organic compounds.
作用機序
The mechanism of action of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is not completely understood. However, it is believed that it plays an important role in the synthesis of other compounds. In the Williamson ether synthesis, 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane acts as a nucleophile, attacking the alkyl halide and forming an ether. In the Wittig reaction, 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane acts as a base, abstracting a proton from the phosphonium salt and forming an alkene. In the Stork enamine reaction, 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane acts as an electrophile, reacting with the amine to form an enamine.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane are not well understood. However, it is believed that 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane may have some beneficial effects on the human body. It has been shown to have antioxidant and anti-inflammatory properties, which may be useful for treating certain conditions. Additionally, 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane may be useful for treating diabetes, as it has been shown to reduce blood sugar levels.
実験室実験の利点と制限
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and widely available. Additionally, it is relatively stable under laboratory conditions and can be used in a variety of synthesis methods. However, 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is not soluble in water and may be difficult to work with in aqueous solutions. Additionally, it is not a very reactive compound and may require the use of catalysts or other reagents to facilitate its reaction.
将来の方向性
The future of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is promising. It is a versatile compound with a wide range of applications and potential uses. Future research should focus on further understanding the biochemical and physiological effects of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane, as well as exploring new methods for its synthesis and use in scientific research. Additionally, further research should be done to explore the potential uses of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane in medicine, such as its use as an antioxidant or anti-inflammatory agent. Finally, further research should be done to explore the potential use of 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane in the synthesis of polymers and other compounds.
合成法
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane is synthesized using a variety of methods, including the Williamson ether synthesis, the Wittig reaction, and the Stork enamine reaction. The Williamson ether synthesis involves the reaction of an alkyl halide with an alkoxide ion to form an ether. The Wittig reaction involves the reaction of an alkyl halide with a phosphonium salt to form an alkene. The Stork enamine reaction involves the reaction of an aldehyde or ketone with an amine to form an enamine. All three methods can be used to synthesize 4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane in a laboratory setting.
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23BO2/c1-9(2)8-10(3)13-14-11(4,5)12(6,7)15-13/h9H,3,8H2,1-2,4-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNQSOFLDLTHMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(4-methylpent-1-en-2-yl)-1,3,2-dioxaborolane | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

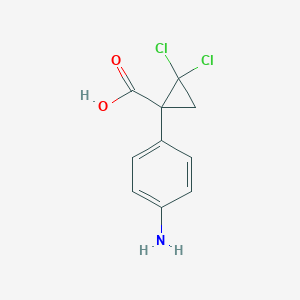
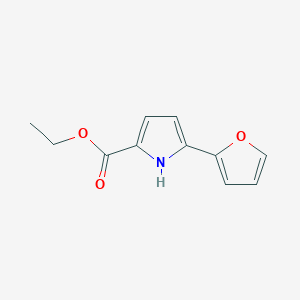
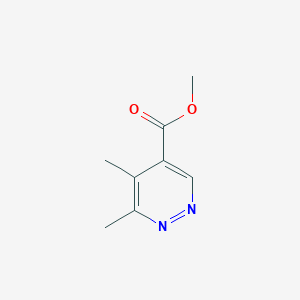
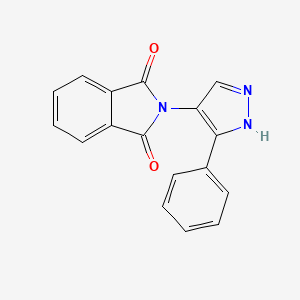
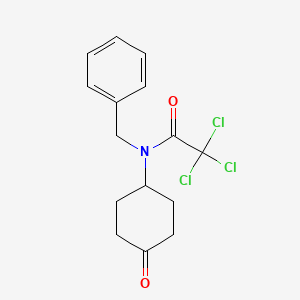
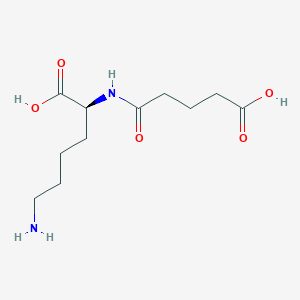
![4-[({[3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetyl)amino]benzamide](/img/structure/B6604006.png)

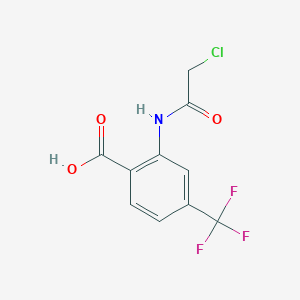
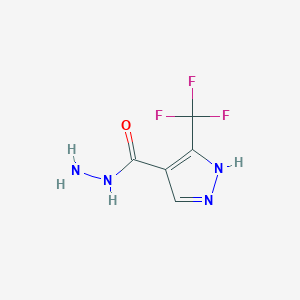

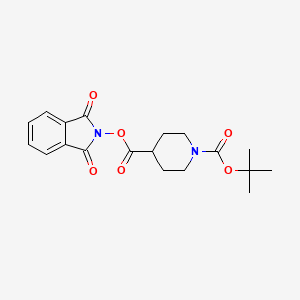

![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)